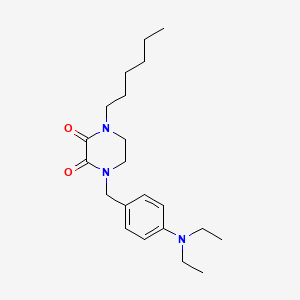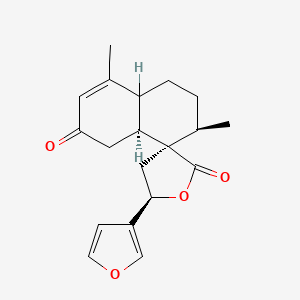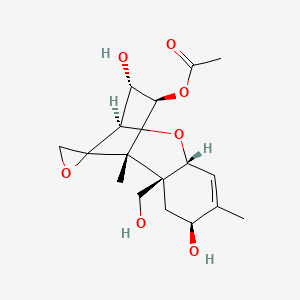
8-Anilino-5-(4-anilino-5-sulfonaphthalen-1-yl)naphthalene-1-sulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
双-ANS(钾盐): 它主要用于分析蛋白质构象,因为它能够结合蛋白质的疏水区域,导致荧光强度显着增加 .
准备方法
合成路线和反应条件: :双-ANS(钾盐)的合成涉及 4,4’-二苯胺基-1,1’-联萘-5,5’-二磺酸与氢氧化钾的反应。 反应通常在水性介质中,在受控的温度条件下进行,以确保完全转化为钾盐形式 .
工业生产方法: :在工业环境中,双-ANS(钾盐)的生产遵循类似的合成路线,但在更大的规模上进行。 该过程涉及使用高纯度试剂和严格的质量控制措施,以确保最终产品的均匀性和纯度 .
化学反应分析
反应类型: :双-ANS(钾盐)主要与蛋白质发生非共价相互作用。 由于其稳定的芳香结构,它通常不参与氧化、还原或取代反应 .
常见试剂和条件: :与双-ANS(钾盐)一起使用的主要试剂是目标蛋白质。 染料在生理条件下结合蛋白质的疏水区域,通常在缓冲水溶液中 .
科学研究应用
化学: :双-ANS(钾盐)用作探针来研究蛋白质折叠和构象变化。 它对疏水区域的高亲和力使其成为检测蛋白质结构变化的绝佳工具 .
生物学: :在生物学研究中,双-ANS(钾盐)用于标记急性脑切片中机械损伤的神经元。 它还用于研究各种蛋白质的疏水区域及其相互作用 .
医学: :双-ANS(钾盐)在医学研究中具有应用,特别是在与蛋白质错误折叠和聚集相关的疾病研究中。 它有助于理解阿尔茨海默病和帕金森病等疾病的机制 .
相似化合物的比较
类似化合物
- 1-苯胺基萘-8-磺酸(ANS)
- 2-对甲苯胺基萘-6-磺酸(TNS)
- 6-丙酰基-2-二甲氨基萘(PRODAN)
比较: :双-ANS(钾盐)作为蛋白质中非极性腔的探针优于 1-苯胺基萘-8-磺酸(ANS),通常以高得多的亲和力结合 . 与 ANS 不同,双-ANS(钾盐)在与蛋白质结合后表现出荧光强度显着增加,使其成为蛋白质折叠和构象变化的更灵敏指标 . 此外,由于其高亲和力和特异性,双-ANS(钾盐)在研究和工业环境中具有更广泛的应用范围 .
作用机制
双-ANS(钾盐)通过结合蛋白质的疏水区域发挥其作用。这种结合导致荧光强度显着增加,可以进行测量和分析。 染料与蛋白质的相互作用主要通过其疏水苯基和萘基环 . 双-ANS(钾盐)与蛋白质的结合可以诱导构象变化,使其成为研究蛋白质结构和功能的宝贵工具 .
属性
| 63741-13-9 | |
分子式 |
C32H24N2O6S2 |
分子量 |
596.7 g/mol |
IUPAC 名称 |
8-anilino-5-(4-anilino-5-sulfonaphthalen-1-yl)naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C32H24N2O6S2/c35-41(36,37)29-15-7-13-25-23(17-19-27(31(25)29)33-21-9-3-1-4-10-21)24-18-20-28(34-22-11-5-2-6-12-22)32-26(24)14-8-16-30(32)42(38,39)40/h1-20,33-34H,(H,35,36,37)(H,38,39,40) |
InChI 键 |
SBYQPEKNMQWJQO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=C3C(=C(C=C2)C4=C5C=CC=C(C5=C(C=C4)NC6=CC=CC=C6)S(=O)(=O)O)C=CC=C3S(=O)(=O)O |
规范 SMILES |
C1=CC=C(C=C1)NC2=C3C(=C(C=C2)C4=C5C=CC=C(C5=C(C=C4)NC6=CC=CC=C6)S(=O)(=O)O)C=CC=C3S(=O)(=O)O |
同义词 |
1,1'-bis(4-anilino-5-naphthalenesulfonic acid) 4,4'-BANS 4,4'-bis(1-anilino-8-naphthalenesulfonate) 4,4'-bis(8-phenylamino)naphthalene-1-sulfonate 4,4'-dianilino-1,1'-bisnaphthyl-5,5' disulfonic acid 5,5'-bis(8-(phenylamino)-1-naphthalenesulfonate) 5,5-bis(ANS) bis(1,8-anilinonaphthalenesulfonate) bis-ANS |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1,2,3,5-Tetrahydroimidazo[2,1-b]quinazoline](/img/structure/B1219069.png)

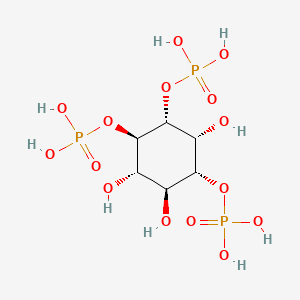
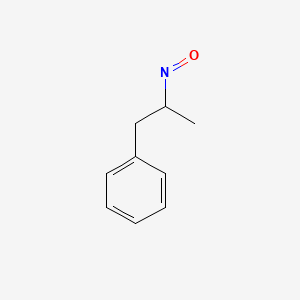
![4-[4-(2-Chlorophenyl)phenyl]-2-methyl-4-oxobut-2-enoic acid](/img/structure/B1219075.png)

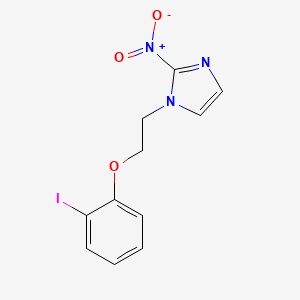
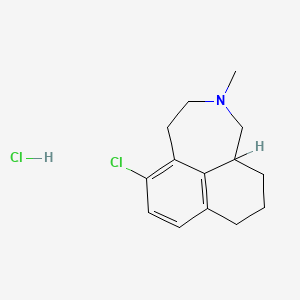
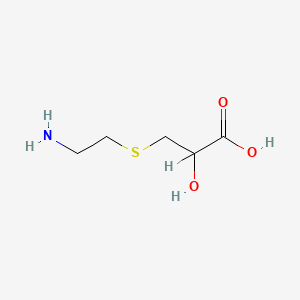
![[(2S,8R,10S)-6-(hydroxymethyl)-2,6,13-trimethyl-12-oxo-8-tetracyclo[11.2.1.01,10.02,7]hexadecanyl] benzoate](/img/structure/B1219084.png)
